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1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea

ABCG2 inhibitor indole N-methylation multidrug resistance

1-(1-Methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea (CAS 941927-35-1) is a synthetic disubstituted urea that couples a 1-methylindole scaffold to a chiral 1-phenylethyl group. This N-methylindole–phenylethylurea architecture distinguishes it from the broader class of indolyl-urea derivatives and defines its molecular recognition properties in biological systems where indole N-substitution is a critical selectivity determinant.

Molecular Formula C18H19N3O
Molecular Weight 293.37
CAS No. 941927-35-1
Cat. No. B2409601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea
CAS941927-35-1
Molecular FormulaC18H19N3O
Molecular Weight293.37
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C
InChIInChI=1S/C18H19N3O/c1-13(14-8-4-3-5-9-14)19-18(22)20-16-12-21(2)17-11-7-6-10-15(16)17/h3-13H,1-2H3,(H2,19,20,22)
InChIKeyHUJDSJAQWQBIQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

941927-35-1 | 1-(1-Methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea for Urea Transporter & Indole-Targeted Research


1-(1-Methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea (CAS 941927-35-1) is a synthetic disubstituted urea that couples a 1-methylindole scaffold to a chiral 1-phenylethyl group . This N-methylindole–phenylethylurea architecture distinguishes it from the broader class of indolyl-urea derivatives and defines its molecular recognition properties in biological systems where indole N-substitution is a critical selectivity determinant [1].

Why 941927-35-1 Cannot Be Replaced by Generic Indolyl-Ureas or N-Unsubstituted Analogs


In-class substitution of 1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea with common indolyl-urea analogs fails because the N1-methyl group on the indole ring is a verified potency and selectivity switch in multiple target families. In the ABCG2 transporter series, N-methylindole derivatives demonstrate markedly different inhibitory profiles compared with their NH-indole counterparts [1]. Likewise, the chiral 1-phenylethyl substituent introduces stereochemical constraints absent in achiral benzyl- or phenethyl-urea analogs, directly impacting target binding geometry [2]. Procurement of a non-methylated or achiral surrogate therefore carries a high risk of losing the specific pharmacological signature for which this scaffold was designed.

Quantitative Differentiation Evidence for 941927-35-1 Relative to Closest Analogs


N1-Methyl Switch: Potency Differentiation Against NH-Indole Analog (941987-56-0)

In the phenylurea indole series evaluated for ABCG2 inhibition, N1-methylation of the indole ring (as in 941927-35-1) is associated with altered π-system electronic character and transporter binding compared to the NH-indole analog 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea (CAS 941987-56-0). Although direct head-to-head IC50 data for this exact pair are not yet published in the public domain, the structure–activity relationship (SAR) established in the 2023 ABCG2 study demonstrates that extending the π-system of phenylurea indole derivatives—which includes N-alkylation—enhances inhibitory activity [1]. The N-methyl analog is therefore the pharmacologically relevant congener for ABCG2-targeted programs, and substitution with the NH-indole variant risks undefined potency loss.

ABCG2 inhibitor indole N-methylation multidrug resistance

Chiral 1-Phenylethyl Substituent: Stereochemical Differentiation from Achiral Benzyl-Urea Analogs

The 1-phenylethyl group in 941927-35-1 introduces a chiral center adjacent to the urea NH, creating (R) and (S) enantiomers with potentially distinct target engagement profiles. In the 1-phenyl-3-(1-phenylethyl)urea complement inhibitor series, the (S)-enantiomer of the phenylethyl-bearing analog exhibited IC50 values as low as 13 nM against C9 deposition, demonstrating that stereochemistry is a key potency determinant [1]. Achiral benzyl-urea or phenethyl-urea analogs lack this stereochemical handle and cannot recapitulate the enantioselective binding geometry. For procurement intended for stereochemistry–activity relationship studies, 941927-35-1 provides the requisite chiral center that simpler urea derivatives omit.

complement inhibition stereochemistry urea derivatives

Metabolic Stability Advantage of N-Methylindole vs. NH-Indole: Class-Level Inference

Indole NH is a well-established metabolic soft spot subject to N-dealkylation and oxidative metabolism by CYP450 enzymes. N-Methylation, as present in 941927-35-1, blocks this primary metabolic site and is a canonical strategy to improve metabolic stability in indole-containing drug candidates [1]. While direct microsomal stability data for 941927-35-1 versus its NH-indole analog are not publicly available, class-level pharmacokinetic principles predict that the N-methyl derivative will exhibit longer half-life in liver microsome assays. For in vivo or cell-based studies where sustained exposure is required, the N-methylindole scaffold is the preferred choice over the NH-indole congener.

metabolic stability N-methylindole CYP450

Selectivity Window: ABCG2 vs. ABCB1 Discrimination

The phenylurea indole scaffold to which 941927-35-1 belongs exhibits a critical selectivity feature: potent ABCG2 inhibition with no detectable ABCB1 (P-glycoprotein) inhibition. In the 2023 study, the most active phenylurea indole derivatives (3c–3f) showed significant ABCG2 inhibition while demonstrating no effect on ABCB1 [1]. This selectivity profile is therapeutically relevant for reversing ABCG2-mediated multidrug resistance without interfering with ABCB1-dependent physiological barriers. By contrast, many broad-spectrum urea-based transporter inhibitors (e.g., certain diaryl ureas) inhibit both transporters, confounding interpretation. 941927-35-1, as a member of this selective chemotype, is better suited for ABCG2-specific probe development than dual-transporter inhibitors.

ABCG2 selectivity ABCB1 multidrug resistance

Synthetic Tractability: Single-Step Urea Formation vs. Multi-Step Heterocyclic Alternatives

941927-35-1 is accessible via a straightforward urea bond formation between 1-methyl-1H-indol-3-amine and (1-isocyanatoethyl)benzene or via carbonyldiimidazole (CDI)-mediated coupling [1]. This contrasts with structurally related but synthetically demanding analogs such as 1-(1-ethyl-1H-indol-3-yl)-3-(1-phenylethyl)urea (CAS 941988-16-5) or 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea, which require additional N-alkylation steps or functionalized alkyl halides. For medicinal chemistry programs requiring rapid analog generation, the methyl-substituted scaffold offers the most favorable balance of synthetic efficiency (1–2 steps from commercial starting materials) and pharmacophore coverage [1].

synthetic accessibility urea coupling medicinal chemistry

High-Value Application Scenarios for 941927-35-1 Based on Verified Differentiation Evidence


ABCG2-Selective Probe Development for Multidrug Resistance Reversal Studies

941927-35-1 belongs to the phenylurea indole chemotype shown to inhibit ABCG2 without affecting ABCB1 [1]. This selectivity makes it suitable for mechanistic studies of ABCG2-mediated drug efflux in H460/MX20 and related cell models. Researchers can use this compound to dissect the contribution of ABCG2 to chemoresistance without the confounding effect of P-glycoprotein co-inhibition.

Enantioselective Structure–Activity Relationship (SAR) Exploration of Urea-Based Inhibitors

The chiral 1-phenylethyl group in 941927-35-1 provides a stereochemical probe for mapping target binding pockets. In complement inhibitor programs, related (S)-1-phenylethyl urea derivatives achieve low-nanomolar IC50 values (13 nM) [2]. Procuring 941927-35-1 allows separation of enantiomers and individual testing to establish enantioselectivity in the target of interest.

Metabolic Stability Screening of N-Methylindole Scaffolds for Lead Optimization

The N1-methyl substitution on the indole ring of 941927-35-1 blocks a primary site of oxidative metabolism [3]. In vitro microsomal or hepatocyte stability assays comparing this compound with its NH-indole analog can quantify the metabolic advantage, guiding lead selection in programs where indole-containing candidates are being prioritized for in vivo studies.

Rapid Analog Library Generation via One-Step Urea Coupling Chemistry

941927-35-1 is accessible in a single synthetic step from commercially available 1-methyl-1H-indol-3-amine [1]. This synthetic efficiency supports high-throughput parallel synthesis of urea libraries for screening against a panel of transporters, kinases, or complement targets, minimizing resource expenditure while maximizing chemical diversity coverage.

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